molecular formula C18H27NO3 B13842539 (2R,3R,11bR)-rel-9-deMe-DTBZ

(2R,3R,11bR)-rel-9-deMe-DTBZ

货号: B13842539
分子量: 305.4 g/mol
InChI 键: TYGGBPRDVKGUMR-IIIYTMRASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,11bR)-dihydrotetrabenazine involves the selective reduction of tetrabenazine. One common method employs borane or various borane complexes to achieve three-dimensional selective reduction under low temperatures. This method significantly improves the chemical yield and stereoselectivity of the reduction reaction, making it suitable for industrial production .

Industrial Production Methods

For industrial production, the preparation method avoids the need for column chromatography purification, which is often cumbersome. Instead, the process involves the reduction of (3R,11bR)-tetrabenazine using borane complexes, followed by crystallization to obtain high-purity (2R,3R,11bR)-dihydrotetrabenazine .

化学反应分析

Types of Reactions

(2R,3R,11bR)-dihydrotetrabenazine undergoes several types of chemical reactions, including:

    Reduction: The primary reaction used in its synthesis.

    Oxidation: Can be oxidized under specific conditions to form various derivatives.

    Substitution: Undergoes substitution reactions to form different analogs.

Common Reagents and Conditions

    Reduction: Borane or borane complexes under low temperatures.

    Oxidation: Various oxidizing agents can be used depending on the desired product.

    Substitution: Typically involves nucleophilic reagents under controlled conditions.

Major Products Formed

The major product formed from the reduction of tetrabenazine is (2R,3R,11bR)-dihydrotetrabenazine. Other derivatives can be formed through subsequent oxidation or substitution reactions .

作用机制

The primary mechanism of action of (2R,3R,11bR)-dihydrotetrabenazine involves the inhibition of VMAT2. By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm. This results in decreased levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain .

相似化合物的比较

Similar Compounds

Uniqueness

(2R,3R,11bR)-dihydrotetrabenazine is unique due to its high stereoselectivity and potency as a VMAT2 inhibitor. It has a higher affinity for VMAT2 compared to its other enantiomers and related compounds, making it a valuable tool in both research and therapeutic applications .

属性

分子式

C18H27NO3

分子量

305.4 g/mol

IUPAC 名称

(9R,10R,11aR)-9-butan-2-yl-2-methoxy-6,8,9,10,11,11a-hexahydro-4H-benzo[a]quinolizine-3,10-diol

InChI

InChI=1S/C18H27NO3/c1-4-11(2)13-7-12-5-6-19-10-17(21)18(22-3)9-15(19)14(12)8-16(13)20/h5,9,11,13-14,16,20-21H,4,6-8,10H2,1-3H3/t11?,13-,14-,16-/m1/s1

InChI 键

TYGGBPRDVKGUMR-IIIYTMRASA-N

手性 SMILES

CCC(C)[C@H]1CC2=CCN3CC(=C(C=C3[C@@H]2C[C@H]1O)OC)O

规范 SMILES

CCC(C)C1CC2=CCN3CC(=C(C=C3C2CC1O)OC)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。